molecular formula C5H7NO3 B574740 Methyl 4,5-dihydro-1,2-oxazole-4-carboxylate CAS No. 193006-51-8

Methyl 4,5-dihydro-1,2-oxazole-4-carboxylate

Cat. No.: B574740
CAS No.: 193006-51-8
M. Wt: 129.115
InChI Key: CHWXLBUERLBMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,5-dihydro-1,2-oxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dihydro-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of an α,β-unsaturated ester with hydroxylamine under acidic conditions to form the isoxazole ring . Another approach includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dihydro-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Scientific Research Applications

Methyl 4,5-dihydro-1,2-oxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,5-dihydro-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A parent compound with a similar structure but without the methyl and carboxylate groups.

    4,5-Dihydroisoxazole: Lacks the methyl and carboxylate groups but shares the core ring structure.

    Methyl isoxazole-4-carboxylate: Similar but without the dihydro component.

Uniqueness

Methyl 4,5-dihydro-1,2-oxazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of the isoxazole ring with methyl and carboxylate groups makes it a versatile compound in various applications .

Properties

CAS No.

193006-51-8

Molecular Formula

C5H7NO3

Molecular Weight

129.115

IUPAC Name

methyl 4,5-dihydro-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C5H7NO3/c1-8-5(7)4-2-6-9-3-4/h2,4H,3H2,1H3

InChI Key

CHWXLBUERLBMSN-UHFFFAOYSA-N

SMILES

COC(=O)C1CON=C1

Origin of Product

United States

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